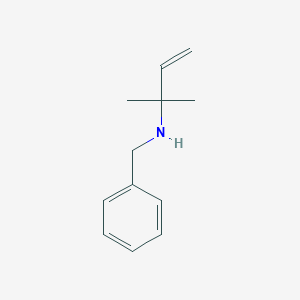
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane is a unique organotin compound characterized by its distinctive structure, which includes a dioxastannaboretane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane typically involves the reaction of dihexylstannane with phenylboronic acid in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or THF (tetrahydrofuran). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism by which 2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-4-phenyl-1,3-dioxolane
- 2,2-Diethyl-4-phenyl-1,3-dioxolane
Uniqueness
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane is unique due to the presence of the stannaboretane ring, which imparts distinct chemical and physical properties. This sets it apart from similar compounds that lack the tin-boron linkage, making it a valuable compound for specialized applications.
特性
CAS番号 |
111631-02-8 |
|---|---|
分子式 |
C18H31BO2Sn |
分子量 |
409.0 g/mol |
IUPAC名 |
2,2-dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane |
InChI |
InChI=1S/C6H5BO2.2C6H13.Sn/c8-7(9)6-4-2-1-3-5-6;2*1-3-5-6-4-2;/h1-5H;2*1,3-6H2,2H3;/q-2;;;+2 |
InChIキー |
MEQCMZZZVNIOFS-UHFFFAOYSA-N |
正規SMILES |
B1(O[Sn](O1)(CCCCCC)CCCCCC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


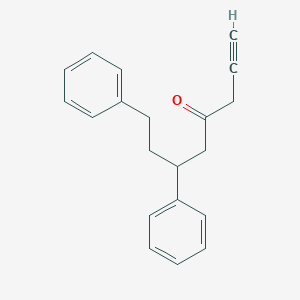


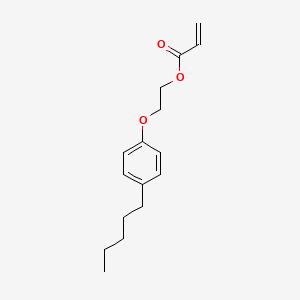
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
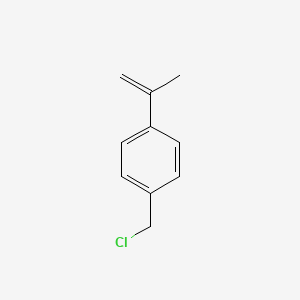
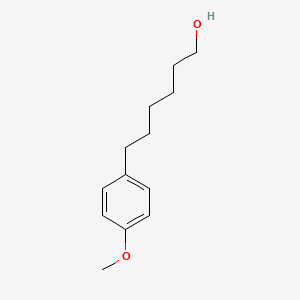
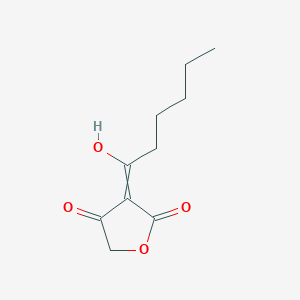

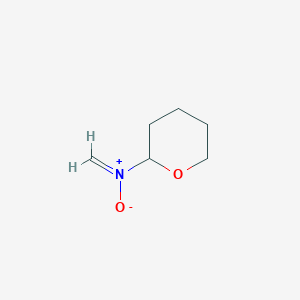
![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)
![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
